Vancomycin hydrochloride is classified as a glycopeptide antibiotic. It is sourced from the fermentation processes of specific strains of Amycolatopsis orientalis, which produce the antibiotic as a secondary metabolite. This classification places vancomycin in a category of antibiotics that inhibit cell wall synthesis in bacteria, making it vital for treating infections caused by Gram-positive pathogens.
The synthesis of vancomycin hydrochloride involves several complex steps, primarily through fermentation followed by purification processes. The production typically starts with a fermentation broth that contains the antibiotic, which is then extracted and purified using various techniques.
Vancomycin hydrochloride has a complex molecular structure characterized by its glycopeptide nature. The chemical formula for vancomycin hydrochloride is C₁₈H₃₃ClN₃O₁₈S.
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to elucidate its structure, confirming its identity through detailed spectral analysis .
Vancomycin hydrochloride participates in various chemical reactions that are essential for its function as an antibiotic.
The mechanism of action of vancomycin hydrochloride involves its interaction with bacterial cell wall precursors.
Vancomycin hydrochloride exhibits distinct physical and chemical properties that influence its use in clinical settings.
Vancomycin hydrochloride has significant applications in both clinical and research settings.
Vancomycin hydrochloride is a complex tricyclic glycopeptide antibiotic with the molecular formula C₆₆H₇₅Cl₂N₉O₂₄·HCl and a molecular weight of 1485.71 g/mol [6] [10]. Its structure comprises a heptapeptide backbone with five aromatic residues, forming three interconnected macrocyclic rings that create a rigid, cup-shaped binding pocket essential for biological activity. The aglycone core is modified with a disaccharide unit consisting of vancosamine (3-amino-2,3,6-trideoxy-3-C-methyl-α-L-lyxo-hexopyranose) and glucose (β-D-glucopyranose) [2] [9]. The absolute stereochemistry includes eight chiral centers with confirmed configurations: (3S, 6R, 7R, 22R, 23S, 26S, 36R, 38αR) [2]. This stereochemical precision governs its molecular recognition of bacterial cell wall precursors.
Comprehensive NMR studies (600 MHz, DMSO-d₆) have resolved vancomycin hydrochloride's complex proton and carbon networks. Critical assignments include [2] [7]:
Table 1: Selected ¹H and ¹³C NMR Chemical Shifts of Vancomycin Hydrochloride in DMSO-d₆** [2]
Atom | δ~¹H~ (ppm) | δ~¹³C~ (ppm) | Group |
---|---|---|---|
H-9 | 7.38 | - | Aromatic |
H-20 | 7.86 | - | Aromatic |
H-29 | 6.42 | - | Aromatic |
H3-7" | 2.37 | - | N-Methyl |
H3-V7 | 1.32 | - | Methyl (quat C) |
C-1 | - | 172.1 | Carbonyl |
C-24 | - | 168.9 | Amide Carbonyl |
C-38a | - | 85.7 | Anomeric (sugar) |
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular identity via quasi-molecular ion [M+H]⁺ at m/z 1448.4380 (calculated for C₆₆H₇₆Cl₂N₉O₂₄: 1448.4375), with < 1 ppm mass error [2] [7]. Tandem MS/MS fragmentation reveals key cleavage pathways:
High-resolution MS also detects degradation products like CDP-I (m/z 1324.3) and aglycovancomycin (m/z 1267.2), arising from deamidation and glycosidic hydrolysis, respectively [8].
X-ray crystallography (1.3 Å resolution) reveals that vancomycin hydrochloride forms ligand-mediated supramolecular assemblies stabilized by intricate noncovalent networks [3]:
Table 2: Key Noncovalent Interactions in Vancomycin Hydrochloride Crystals [3]
Interaction Type | Bond Length (Å) | Participating Residues | Role |
---|---|---|---|
N–H⋯O=C (intramolecular) | 2.85–3.10 | Residues 2–4 (ring 1 closure) | Macrocycle stabilization |
O–H⋯O (interdimer) | 2.78 | Glucose OH ⋯ Ligand carbonyl | Chain propagation |
N⁺–H⋯Cl⁻ (ion pair) | 3.22 | Protonated amide ⋯ chloride | Crystal lattice energy |
C–H⋯π (aromatic) | 3.45 | Vancosamine CH₃ ⋯ Phe ring | Dimer-dimer stacking |
Solubility Profile:
Degradation Pathways:
Table 3: Stability Kinetics of Vancomycin Hydrochloride Under Various Conditions [5] [8]
Condition | Degradation Rate (k, s⁻¹) | Primary Product | Half-life (t₁/₂) |
---|---|---|---|
pH 3.0 (37°C) | 4.1 × 10⁻⁷ | CDP-Im (imide) | 19.6 days |
pH 7.5 (37°C) | 2.8 × 10⁻⁶ | CDP-I (aspartate) | 2.8 days |
pH 1.2 (gastric simulant) | 3.4 × 10⁻⁷ | Aglycovancomycin | 23.6 days |
0.1% H₂O₂ (25°C) | 1.9 × 10⁻⁵ | ortho-Quinone adduct | 10.1 hours |
Stability is optimal at pH 3.0–5.7, declining at extremes due to acid/base catalysis [8]. In infusion systems (25–80 mg/mL saline), degradation remains < 10% over 24 hours at 25°C [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7